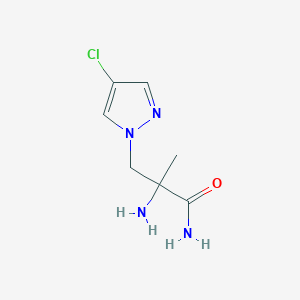
3-Propanoylcyclohexane-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Propanoylcyclohexane-1,2-dione: is an organic compound with the molecular formula C9H12O3 It is a derivative of cyclohexane, featuring a propanoyl group and two keto groups at the 1 and 2 positions of the cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propanoylcyclohexane-1,2-dione typically involves the reaction of cyclohexane-1,2-dione with propanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistency and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Propanoylcyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexane derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Propanoylcyclohexane-1,2-dione is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. Its reactivity makes it a useful probe for investigating biochemical processes.
Medicine: The compound has potential applications in drug development. Its derivatives have shown promise as therapeutic agents for various diseases, including cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 3-Propanoylcyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways. For example, it can inhibit p-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme involved in the biosynthesis of plastoquinone, a key electron carrier in photosynthesis.
Vergleich Mit ähnlichen Verbindungen
Cyclohexane-1,2-dione: Lacks the propanoyl group, making it less reactive in certain chemical reactions.
Cyclohexane-1,3-dione: Has a different arrangement of keto groups, leading to different reactivity and applications.
Propanoylcyclohexane: Lacks the keto groups, resulting in different chemical properties.
Uniqueness: 3-Propanoylcyclohexane-1,2-dione is unique due to the presence of both the propanoyl group and the keto groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H12O3 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-propanoylcyclohexane-1,2-dione |
InChI |
InChI=1S/C9H12O3/c1-2-7(10)6-4-3-5-8(11)9(6)12/h6H,2-5H2,1H3 |
InChI-Schlüssel |
GUMVLAYLXDJGPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCC(=O)C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


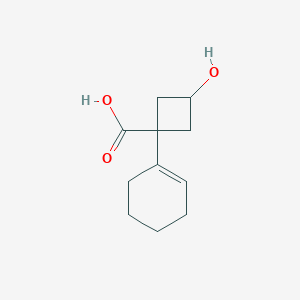
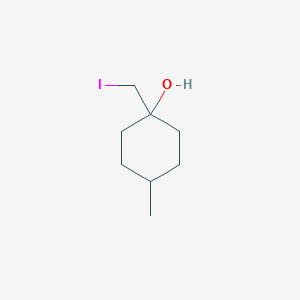
![1-[2-(dimethylamino)ethyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B15240093.png)
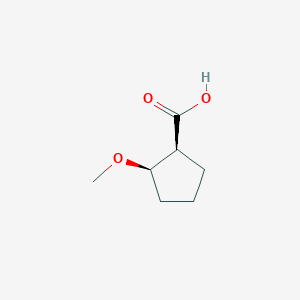




![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8-diene](/img/structure/B15240121.png)
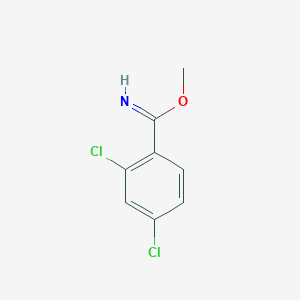


![1-[(5-Chloro-1-methyl-1H-imidazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15240153.png)
